DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-
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Overview
Description
“DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” is a compound with the molecular weight of 368.33 . It is also known as 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride . This compound is a metabolite of Quetiapine, a Benzothiazepine with mixed serotonin and dopamine receptor antagonistic properties used as an antipsychotic .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17N3S.2ClH/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;;/h1-8,18H,9-12H2;2*1H . This indicates the presence of 17 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 1 sulfur atom, and 2 chlorine atoms in the molecule.Scientific Research Applications
Green Synthesis Approaches
A notable advancement in the field involves the development of a green synthesis process for a derivative of this compound, aiming for high efficiency and purity with minimal environmental impact. The method utilizes water as a solvent and employs inorganic bases, demonstrating a conversion rate of 99.9% without producing any impurities, highlighting the potential for sustainable production processes in pharmaceutical chemistry (Mahale et al., 2008).
Radiolabeling for Research
The synthesis of carbon-14 labeled analogs of this compound, specifically designed for research purposes, illustrates the compound's utility in pharmacokinetic studies and drug metabolism research. This work provides valuable insights into the distribution, metabolism, and excretion (DME) studies of pharmaceuticals (Saadatjoo et al., 2016).
Impurity Control in Drug Synthesis
Research has also focused on refining the synthesis process to produce Quetiapine hemifumarate, a medication derived from this compound, with minimal potential impurities. This process is crucial for ensuring the safety and efficacy of the drug, highlighting the importance of chemical engineering in pharmaceutical development (Niphade et al., 2009).
Antimicrobial Properties
Investigations into the antimicrobial properties of dibenzo[b,f][1,4]thiazepine derivatives have shown significant activity against both gram-positive and gram-negative bacteria. This research opens new pathways for the development of novel antibacterial agents, emphasizing the compound's versatility beyond its psychiatric applications (Tailor et al., 2014).
Catalytic Enantioselective Synthesis
The development of highly enantioselective synthesis methods for derivatives of this compound, utilizing iridium-catalyzed hydrogenation, represents a significant advancement in the field of asymmetric synthesis. This technique provides access to optically active pharmaceutical intermediates, underlining the importance of catalysis in medicinal chemistry (Guo et al., 2013).
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H317, H319, and H335. The precautionary statements are P261, P280, P305, P351, and P338 . This suggests that it may be harmful by inhalation, in contact with skin, and if swallowed .
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMINLHQDVFHIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173465 |
Source
|
Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- | |
CAS RN |
1977-09-9 |
Source
|
Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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